1-(Benzhydryloxy)-2-nitrobenzene
Description
1-(Benzhydryloxy)-2-nitrobenzene is a nitroaromatic ether characterized by a benzhydryloxy (diphenylmethoxy) group at the 1-position and a nitro (-NO₂) group at the 2-position of the benzene ring. The benzhydryloxy group is bulky and electron-rich, influencing the compound’s reactivity, stability, and applications in organic synthesis.
Properties
CAS No. |
67810-89-3 |
|---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-benzhydryloxy-2-nitrobenzene |
InChI |
InChI=1S/C19H15NO3/c21-20(22)17-13-7-8-14-18(17)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |
InChI Key |
LDLWIOPWYSRPKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variants in 2-Nitrobenzene Derivatives
The following table compares 1-(Benzhydryloxy)-2-nitrobenzene with structurally related compounds, focusing on substituents, synthesis yields, and applications:
Key Observations:
- Synthetic Efficiency : Benzhydryl trichloroacetimidate-mediated alkylation (as seen in related compounds) achieves high yields (>90%) , contrasting with the low yield (31%) of 1-(1-(4-Methoxyphenyl)vinyl)-2-nitrobenzene, which may suffer from competing dimerization .
Physicochemical Properties
Melting Points and Stability:
- 1-(Benzhydryloxy)adamantane : Orange solid with high thermal stability due to the adamantane framework .
- 1-Benzyloxy-4-nitrobenzene : Likely a crystalline solid; positional isomerism (nitro at 4-position vs. 2-position) may reduce steric strain compared to the target compound .
Solubility and Reactivity:
- The benzhydryloxy group’s lipophilic nature likely enhances solubility in nonpolar solvents, whereas sulfonyl or nitro groups in analogs (e.g., 1-(cyclopropylsulfonyl)-2-nitrobenzene) increase polarity .
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